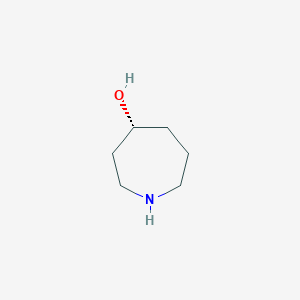

(R)-Azepan-4-ol

Description

Significance of Chiral Nitrogen Heterocycles in Advanced Synthesis

Chiral nitrogen heterocycles are organic compounds containing at least one nitrogen atom within a ring structure and possessing a non-superimposable mirror image. sioc-journal.cnnumberanalytics.com Their importance in advanced synthesis is immense, primarily due to their prevalence in biologically active molecules. sioc-journal.cnnumberanalytics.com Nature abounds with these structures, and they form the core of many natural products, including alkaloids and vitamins. openmedicinalchemistryjournal.comlbp.world Consequently, a significant portion of pharmaceuticals currently in use or under development feature a chiral nitrogen heterocycle as a key structural motif. openmedicinalchemistryjournal.comresearchgate.net The specific three-dimensional arrangement of atoms in these chiral molecules is often crucial for their biological function, dictating how they interact with enzymes and receptors in the body. ub.edu This has driven extensive research into synthetic methods that can produce these heterocycles with high stereoselectivity. ub.edumdpi.com

The utility of chiral nitrogen heterocycles extends beyond medicinal chemistry. They are also employed as catalysts and ligands in asymmetric synthesis, enabling the creation of other chiral molecules. numberanalytics.com Furthermore, their unique electronic and structural properties make them valuable components in materials science, contributing to the development of functional polymers and dyes. numberanalytics.com

Overview of Azepane Core Structures and Their Synthetic Utility

The azepane ring is a saturated seven-membered heterocycle containing one nitrogen atom. researchgate.net This seven-membered ring system offers greater conformational flexibility compared to its five- and six-membered counterparts (pyrrolidine and piperidine (B6355638), respectively), providing access to a broader region of three-dimensional chemical space. researchgate.net Despite their potential, the synthesis of azepanes has historically been challenging due to less favorable ring-closing kinetics for medium-sized rings. mdpi.com

However, recent advancements in synthetic methodologies have made azepane derivatives more accessible. researchgate.netmdpi.com These methods include ring-expansion reactions, ring-closing metathesis, and various cyclization strategies. researchgate.netdoi.org The azepane scaffold is now recognized as a "privileged" structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. researchgate.netmdpi.com Its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. mdpi.com The ability to introduce various substituents onto the azepane ring allows for the fine-tuning of a molecule's pharmacological profile.

Rationale for Focused Research on (R)-Azepan-4-ol within Chiral Heterocyclic Chemistry

Within the diverse family of azepane derivatives, this compound has garnered specific research interest. This focus is driven by several key factors. Firstly, the presence of a hydroxyl group at the 4-position provides a convenient handle for further functionalization. chemimpex.com This allows for the straightforward introduction of a wide variety of substituents, facilitating the synthesis of diverse libraries of compounds for drug discovery and other applications.

Secondly, the chirality of this compound is of paramount importance. As with many pharmaceuticals, the biological activity of a molecule can be highly dependent on its stereochemistry. The (R)-enantiomer may exhibit the desired therapeutic effect, while the (S)-enantiomer could be inactive or even produce undesirable side effects. Therefore, the ability to synthesize enantiomerically pure this compound is crucial for its use as a chiral building block in the development of new drugs.

Finally, this compound serves as a valuable intermediate in the synthesis of more complex molecular architectures. chemimpex.com Its defined stereochemistry and reactive hydroxyl group make it an ideal starting material for the construction of intricate natural products and their analogues, as well as novel therapeutic agents targeting a range of diseases. chemimpex.comnih.gov The focused research on this specific compound is therefore a testament to its potential as a key component in the modern synthetic chemist's toolkit.

Interactive Data Tables

Chemical and Physical Properties of Azepan-4-ol (B112581)

| Property | Value | Source |

| Molecular Formula | C6H13NO | chemimpex.comnih.gov |

| Molecular Weight | 115.17 g/mol | nih.gov |

| IUPAC Name | azepan-4-ol | nih.gov |

| CAS Number | 39888-51-2 | chemimpex.comnih.gov |

| Appearance | Slightly yellow powder | chemimpex.com |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-azepan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-6-2-1-4-7-5-3-6/h6-8H,1-5H2/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYGZQCMFANMFM-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CCNC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Purity in R Azepan 4 Ol Synthesis

Mechanisms of Enantiocontrol in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone for the efficient synthesis of chiral molecules like (R)-azepan-4-ol, offering pathways that are often more direct and atom-economical than classical resolution methods. The primary mechanisms involve the use of chiral catalysts, such as enzymes or metal-ligand complexes, which create a chiral environment that energetically favors the formation of one enantiomer over the other.

Enzymatic Catalysis: Biocatalysis, particularly using enzymes like keto reductases (KREDs), has emerged as a powerful tool for producing chiral alcohols with high enantiopurity. A one-pot photoenzymatic synthesis route has been developed for N-Boc-4-hydroxy-azepane, achieving up to 90% conversion and greater than 99% enantiomeric excess (ee). acs.orgnih.gov This process combines a photochemical oxyfunctionalization at the C4 position of N-Boc-azepane to form the ketone precursor, N-Boc-azepan-4-one, followed by a highly stereoselective enzymatic reduction. acs.org The KRED, with its intricately folded chiral active site, binds the ketone in a specific orientation, forcing the delivery of a hydride (from a cofactor like NADPH) to one face of the carbonyl group, thus producing the (R)-alcohol almost exclusively. acs.orgresearchgate.net Structure-guided mutagenesis of these enzymes can even be used to invert stereoselectivity, demonstrating the high degree of control possible. researchgate.net

Transition Metal Catalysis: Chiral transition metal complexes are also widely used to enforce enantioselectivity.

Asymmetric Hydrogenation: The asymmetric hydrogenation of cyclic imines is a fundamental route to chiral cyclic amines. acs.org For the synthesis of chiral azepanes, iridium catalysts bearing chiral phosphine (B1218219) ligands, such as (R,R)-f-spiroPhos, have been shown to effectively hydrogenate 2-aryl cyclic imines under mild conditions, yielding the corresponding azepane derivatives with high enantioselectivity. acs.org

Asymmetric Allylation: A cationic Ruthenium (Ru) complex featuring a chiral picolinic acid derivative can catalyze the asymmetric intramolecular dehydrative N-allylation of amino diols to form azepane-type heterocycles. colab.wsacs.org This reaction proceeds through a π-allyl Ru(IV) intermediate, where the chiral ligand environment dictates the facial selectivity of the nucleophilic attack by the nitrogen atom, leading to cyclization with high enantiomeric purity. acs.org For certain arene-fused substrates, this method can generate azepane derivatives with an enantiomeric ratio (er) as high as 99:1. acs.org

Organocatalysis: Chiral small organic molecules can also serve as catalysts. An enantioselective organocatalyzed domino reaction has been developed to synthesize bridged azepane structures. rsc.org This "temporary-bridge" strategy uses a chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether) to activate an enal, which then undergoes a cascade reaction with an α-ketoamide to form a bicyclic azepane with high enantiopurity (e.g., 94% ee). rsc.org The resulting oxygen-bridged azepanes can then be transformed into various optically active azepanol or azepanone derivatives. rsc.org

Table 1: Asymmetric Catalysis Methods for Chiral Azepane Synthesis

| Catalytic System | Catalyst Type | Reaction | Substrate Example | Product | Enantioselectivity | Ref |

|---|---|---|---|---|---|---|

| Keto Reductase (KRED) | Enzyme | Carbonyl Reduction | N-Boc-azepan-4-one | N-Boc-(R)-azepan-4-ol | >99% ee | acs.orgnih.gov |

| Iridium / (R,R)-f-spiroPhos | Transition Metal | Asymmetric Hydrogenation | 2-Aryl cyclic imine | 2-Aryl-azepane | Moderate to excellent ee | acs.org |

| CpRu / Chiral Picolinic Acid | Transition Metal | Dehydrative N-Allylation | Arene-fused amino diol | α-Alkenyl azepane | 99:1 er | acs.org |

Diastereoselective Synthesis of Substituted Azepane Rings

When synthesizing azepane rings with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry.

A prominent strategy is the asymmetric lithiation-conjugate addition sequence. nih.gov Using the chiral ligand (-)-sparteine (B7772259) to mediate the deprotonation of an N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamine, a chiral organolithium intermediate is formed. Its subsequent conjugate addition to a β-aryl α,β-unsaturated ester proceeds with high diastereoselectivity and enantioselectivity. nih.gov The resulting adduct can then be cyclized and reduced to yield 4,5,6-substituted N-Boc azepanes with excellent stereocontrol. nih.gov

Ring expansion reactions also provide a route to diastereomerically enriched azepanes. For instance, the alkylation of chiral seven-membered rings fused to a tetrazole occurs with high diastereoselectivity, which is influenced by the size and placement of existing substituents. nih.gov Computational studies suggest that torsional effects are responsible for this stereocontrol. nih.gov The resulting substituted tetrazoles can be reduced to provide access to highly substituted and diastereomerically enriched azepanes. nih.gov

Another powerful method is the tethered aminohydroxylation reaction. An osmium-catalyzed tethered aminohydroxylation of a sugar-derived allylic alcohol was used to synthesize heavily hydroxylated azepane iminosugars. acs.org This approach forms the new C-N bond with complete regio- and stereocontrol, dictated by the tethering group, leading to a product with defined stereochemistry at multiple centers. acs.org Similarly, hydroboration of substituted tetrahydroazepines can proceed with substrate-dependent diastereoselectivity to furnish regioisomeric azepanols. mdpi.comresearchgate.net

Table 2: Diastereoselective Synthesis Strategies for Substituted Azepanes

| Method | Key Reagent/Catalyst | Stereocontrol Element | Outcome | Ref |

|---|---|---|---|---|

| Lithiation-Conjugate Addition | (-)-Sparteine / n-BuLi | Chiral ligand directs approach of electrophile | Highly diastereo- and enantioenriched 4,5,6-substituted azepanes | nih.gov |

| Alkylation of Fused Tetrazoles | Lithium diisopropylamide (LDA) | Torsional effects from existing ring substituents | Highly diastereoselective alkylation, leading to substituted azepanes | nih.gov |

| Tethered Aminohydroxylation | Osmium catalyst | Tether directs intramolecular delivery of nitrogen | Complete regio- and stereocontrol in C-N bond formation | acs.org |

Strategies for Maintaining or Inverting Stereocenters in Derivatization

Once a chiral center is established, subsequent reactions must proceed with predictable stereochemical outcomes. This involves strategies that either retain the existing configuration or invert it in a controlled manner.

Retention of Stereochemistry: Stereospecific cross-coupling reactions are a prime example of maintaining a stereocenter's configuration. It has been demonstrated that enantioenriched α-stannylated N-heterocycles, including azetidines and pyrrolidines, can undergo palladium-catalyzed arylation and acylation with net retention of configuration. nih.gov This methodology, which relies on the synergistic effect of specific ligands on both tin and palladium, is applicable to azepane systems and allows for the derivatization of a stereocenter adjacent to the nitrogen without loss of stereochemical integrity. nih.gov

Inversion of Stereochemistry: Inversion of a stereocenter is often achieved through reactions that proceed via an SN2-type mechanism. A powerful sequence for achieving inversion involves an invertive lithiation-stannylation-lithiation process, which provides access to the enantiomer of the product obtained from a direct, retentive lithiation. nih.gov

Ring-expansion methodologies can also be designed to control the final stereochemistry. For example, the reaction of 2-azanorbornan-3-yl methanols under Mitsunobu or mesylation conditions proceeds through a bicyclic aziridinium (B1262131) ion intermediate. researchgate.net The subsequent ring-opening by a nucleophile occurs via nucleophilic attack at the more substituted carbon. researchgate.net This process is stereoselective, and the configuration of the newly formed stereocenter at C-4 of the resulting bridged azepane is dependent on the configuration of the starting alcohol, allowing for predictable stereochemical outcomes. researchgate.net A similar stereospecific ring-expansion of enantiopure aziridines bearing a side chain can be triggered by a nucleophile to yield substituted azepanes. nih.govjove.com The stereochemistry of the starting aziridine (B145994) dictates the stereochemistry of the final product. nih.gov

Principles and Practice of Racemate Resolution for Azepan-4-ol (B112581) Intermediates

When an asymmetric synthesis is not feasible or is low-yielding, the separation of a racemic mixture (a 50:50 mixture of enantiomers) into its constituent enantiomers becomes necessary. This process is known as resolution. Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or crystallization. libretexts.org

The core principle of resolution is to convert the pair of enantiomers into a pair of diastereomers. libretexts.org Diastereomers have different physical properties and can be separated. This is typically achieved by reacting the racemic mixture with a single, pure enantiomer of a second chiral compound, known as a resolving agent. libretexts.org

Classical Resolution via Diastereomeric Salts: For a racemic mixture of a basic compound like azepan-4-ol, a common method is to use a chiral acid as the resolving agent. Chiral acids such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid are commercially available in enantiopure form. libretexts.org The reaction of racemic azepan-4-ol with (R,R)-tartaric acid, for example, would produce a mixture of two diastereomeric salts: [this compound][(R,R)-tartrate] and [(S)-azepan-4-ol][(R,R)-tartrate]. These diastereomeric salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent. After separation by filtration, the pure diastereomeric salt is treated with a base to neutralize the tartaric acid, liberating the enantiomerically pure azepan-4-ol. libretexts.org

Enzymatic Kinetic Resolution: Kinetic resolution is another powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst, often an enzyme. For instance, an amine-transaminase (ATA) or a keto reductase (KRED) can be used to selectively act on one enantiomer in a racemic mixture. acs.orgresearchgate.net In a kinetic resolution of racemic N-Boc-3-aminopyrrolidine (a related N-heterocycle), an ATA was used to selectively transaminate one enantiomer, allowing the other to be recovered with high enantiomeric excess. acs.org A similar strategy could be applied to a racemic mixture of an azepane derivative, where an enzyme selectively modifies one enantiomer, allowing for the easy separation of the unreacted, enantiopure starting material from the modified product.

Table of Compounds

| Compound Name |

|---|

| This compound |

| (-)-sparteine |

| (R,R)-tartaric acid |

| (+)-camphor-10-sulfonic acid |

| (-)-mandelic acid |

| N-Boc-azepan-4-ol |

| N-Boc-azepan-4-one |

| N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamine |

| 2-azanorbornan-3-yl methanol |

| (R,R)-f-spiroPhos |

Applications of R Azepan 4 Ol and Its Chiral Derivatives in Complex Molecule Synthesis

As Chiral Building Blocks for Nitrogen-Containing Polycyclic Systems

The azepane ring serves as a versatile template for the synthesis of more complex, multi-ring structures. The defined stereocenter of (R)-Azepan-4-ol and its derivatives allows for the stereocontrolled construction of fused, spirocyclic, and bridged polycyclic systems, which are prevalent in natural products and pharmaceutical agents.

Various synthetic strategies have been employed to elaborate the azepane core into these complex frameworks. For instance, the synthesis of unprecedented cis- and trans-fused azepanes has been achieved through sequences involving Beckmann rearrangement followed by reduction. Current time information in Bangalore, IN. Gold-catalyzed [5+2] annulation reactions have proven effective for creating azepan-4-ones, which are key intermediates for further polycyclic construction. nih.gov Other notable methods include NHC-catalyzed stereoselective [4+3] annulations to yield spirofused heterocycles and palladium-catalyzed cyclizations to furnish pyrrolo[1,2-a]azepines. acs.org Furthermore, a chiral Brønsted acid-catalyzed asymmetric aza-Piancatelli rearrangement has been developed to produce bridged tetrahydrobenzo[b]azepine derivatives with excellent control over stereochemistry. bohrium.com These methods highlight the utility of azepane building blocks in accessing structurally diverse and complex nitrogen-containing polycycles.

| Polycyclic System Type | Synthetic Strategy | Key Features |

|---|---|---|

| Fused (5,7)-Diamine Azepanes | Beckmann Rearrangement / Reduction | Creation of novel cis- and trans-fused diamine systems. Current time information in Bangalore, IN. |

| Spirofused Heterocycles | NHC-Catalyzed [4+3] Annulation | Efficient construction of spiro-fused systems containing the azepane core. acs.org |

| Bridged Tetrahydrobenzo[b]azepines | Asymmetric aza-Piancatelli Rearrangement | Produces bridged cyclic products with high enantio- and diastereoselectivity. bohrium.com |

| Pyrrolo[1,2-a]azepines | Gold(I)-Catalyzed Cascade Cyclization | Formation of fused pyrrole-azepine systems from N-alkenyl or alkynyl N-sulfonyl 1-aminobut-3-yn-2-ones. acs.org |

| Dibenzo[c,e]azepines | Iridium-Catalyzed Intramolecular Asymmetric Reductive Amination | Yields products with both central and axial chirality with excellent enantiocontrol. rsc.org |

Role in the Enantioselective Synthesis of Bioactive Compounds

The chiral azepane scaffold is a key structural motif in numerous biologically active compounds. Consequently, this compound and its derivatives are critical starting materials for the enantioselective synthesis of important pharmaceutical intermediates and natural products.

An organocatalyzed domino strategy, termed a "temporary-bridge" approach, enables the synthesis of optically active azepanone, azepanol, and azepanedione derivatives. acs.org This method assembles three chemical bonds and up to four stereogenic centers with high stereoselectivity, providing access to precursors for bioactive molecules like the protein kinase C inhibitor, (-)-balanol. acs.orgrsc.org In another application, a biocatalytic route using ω-transaminase was developed for the efficient synthesis of (3R)-3-aminoazepane, a pharmaceutically significant intermediate, achieving high purity and enantiomeric excess. The exploration of simple chiral azepane scaffolds has also led to the discovery of N-benzylated bicyclic azepanes with potent neuropharmacological activity, acting as inhibitors of monoamine transporters. Current time information in Bangalore, IN.

| Target Compound / Intermediate | Synthetic Method | Key Research Finding | Reference |

|---|---|---|---|

| Optically Active Azepanones/Azepanols | Enantioselective Organocatalyzed Domino Reaction | Provides access to precursors for compounds like (-)-Balanol with high diastereo- and enantioselectivities. | acs.orgrsc.org |

| (3R)-3-Aminoazepane | Biocatalytic Transformation (ω-transaminase) | Achieved 99.92% purity and 99.2% ee in a scalable, cost-effective process. | |

| (3R,4R)-4-Hydroxy-azepan-3-carboxylic acid ethyl ester | Asymmetric Hydrogenation (Ru-MeOBIPHEP catalyst) | A precursor for Balanol, synthesized with >99% ee. | google.com |

| N-Benzylated Bicyclic Azepanes | Stereoselective Synthesis from cyclohexanone (B45756) oximes | Identified as potent inhibitors of norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) transporters. | Current time information in Bangalore, IN. |

Utilization as Precursors for Chiral Ligands and Organocatalysts

The well-defined stereochemistry and rigid, yet adaptable, seven-membered ring of azepane derivatives make them excellent platforms for the design of chiral ligands and organocatalysts. These catalysts are instrumental in transferring chirality to substrates in a variety of asymmetric transformations.

For example, chiral dibenz[c,e]azepines have been synthesized with high enantiopurity and subsequently converted into monodentate phosphoramidite (B1245037) ligands. rsc.org These ligands have demonstrated excellent enantioselectivity when applied in rhodium-catalyzed asymmetric hydrogenation reactions. rsc.org In the realm of organocatalysis, a novel binaphthylazepine backbone bearing a tetrazole moiety has been synthesized, combining atropisomeric and central chirality to create a unique catalyst for reactions like the oxa-Michael addition. nih.gov Another significant development is the large-scale synthesis of a (3Z,5Z)-2,7-dihydro-1H-azepine-derived tridentate ligand, known as the Hamari ligand, which is widely used in the asymmetric synthesis of custom α-amino acids via a nickel(II) complex. acs.org

| Ligand/Organocatalyst Type | Azepane Core Structure | Application in Asymmetric Synthesis | Reference |

|---|---|---|---|

| Phosphoramidite Ligands (L1, L2) | Dibenz[c,e]azepine | Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid derivatives. | rsc.org |

| Hamari Ligand | (3Z,5Z)-2,7-Dihydro-1H-azepine | Asymmetric synthesis of α-amino acids via a glycine (B1666218) Schiff base Ni(II) complex. | acs.org |

| α-Tetrazole Binaphthylazepine | Binaphthylazepine | Tested as an organocatalyst in oxa-Michael additions. | nih.gov |

| (N,N)-Donating Ligands | 2-Azanorbornane (convertible to chiral-bridged azepanes) | Used in various enantioselective transformations. | researchgate.net |

Development of Novel Azepane-Based Scaffolds for Chemical Libraries

The azepane motif is recognized for its pharmaceutical significance, prompting its use in the development of chemical libraries for drug discovery. acs.org By systematically modifying the azepane core, chemists can generate diverse collections of molecules for screening against various biological targets. This scaffold-based approach accelerates the discovery of new lead compounds.

One such effort involved the synthesis of a library of chromanone derivatives, where an azepane moiety was connected via a linker. nih.govacs.org Screening of this library led to the identification of compound 19 (6-(2-(Azepan-1-yl)ethoxy)chroman-4-one) as a promising multi-target agent for Alzheimer's disease, showing balanced activity against cholinesterases and monoamine oxidase-B (MAO-B), along with high affinity for sigma (σ) receptors. nih.gov The systematic variation of the linker length and amine ring within these libraries has allowed for the exploration of structure-activity relationships (SAR). For instance, in the azepane subseries, shorter linkers were found to be favorable for MAO-B inhibition. acs.org This highlights how azepane-based scaffolds serve as a valuable foundation for building chemical libraries aimed at identifying novel therapeutic agents.

| Compound | Structure | hAChE IC₅₀ (µM) | hBuChE IC₅₀ (µM) | hMAO-B IC₅₀ (µM) |

|---|---|---|---|---|

| 6-(2-(Azepan-1-yl)ethoxy)chroman-4-one (19) | Chromanone core with C2 linker to azepane | 1.23 | 0.99 | 2.22 |

| 6-(4-(Azepan-1-yl)butoxy)chroman-4-one (21) | Chromanone core with C4 linker to azepane | 0.17 | 0.14 | >10 |

Mechanistic Investigations of Azepane Ring Formation and Transformation

Elucidation of Reaction Pathways in Catalytic Enantioselective Syntheses

The development of catalytic enantioselective methods to produce chiral azepanes has led to the elucidation of several intricate reaction pathways. These strategies often employ transition metal catalysts or organocatalysts to construct the seven-membered ring with high stereocontrol.

One prominent pathway involves a domino reaction sequence. For instance, a temporary-bridge strategy utilizing an organocatalyst facilitates the annulation of α-ketoamides with 1,3-bis-electrophilic enals. rsc.org The proposed mechanism begins with a kinetically controlled Michael addition between a (Z)-enolate and an iminium ion, forming a specific Michael adduct. This is followed by a reversible nucleophilic addition of the amide nitrogen onto an aldehyde. The stereochemical outcome is thermodynamically driven, favoring the formation of a less sterically hindered bicyclic product. rsc.org

Another sophisticated pathway is the rhodium(II)-catalyzed reaction of dienyltriazoles, which proceeds through a sequential intramolecular cyclopropanation and a 1-aza-Cope rearrangement. nih.gov Mechanistic studies support the formation of an α-imino Rh(II)-carbenoid, which undergoes cyclopropanation to yield a transient cis-1-imino-2-vinylcyclopropane intermediate. This intermediate rapidly rearranges via a mdpi.commdpi.com-sigmatropic shift to form the fused 2,5-dihydro[1H]azepine product. nih.gov

Gold-catalyzed reactions have also emerged as a powerful tool. The annulation of 3-en-1-ynamides with isoxazoles can lead to azepine derivatives through a 6π-electrocyclization pathway. rsc.org The mechanism is believed to involve the formation of a key α-imino gold(I) carbenoid intermediate, which isomerizes to a Au(I)-stabilized azaheptatrienyl cation. This cation then undergoes a 6π-electron-7-atom electrocyclization to furnish the seven-membered ring. rsc.org

Furthermore, a one-pot asymmetric aminoarylation reaction has been developed for synthesizing trans-4-amino-5-aryltetrahydrobenzo[c]azepines. researchgate.net This reaction is initiated by the aziridination of N-tosyl-N-cinnamyl benzylamines, using a combination of a copper(II) triflate catalyst and a nitrene source. The in-situ generated tethered aziridine (B145994) then undergoes an intramolecular 7-endo-tet Friedel-Crafts cyclization to yield the final azepine product with excellent diastereo- and enantioselectivity. researchgate.net

Palladium-catalyzed domino reactions provide another route. The alkenylation–heteroarylation of nonconjugated iododienes can produce various azacycles, including azepanes. rsc.org Mechanistically, this process involves the activation of C–H bonds of heterocycles by lithium alkoxides through reversible deprotonation, a departure from conventional palladium(II)-assisted metalation. rsc.org

| Catalytic System | Key Mechanistic Steps | Intermediate(s) | Product Type |

| Organocatalyst | Michael Addition / Nucleophilic Addition | (Z)-Enolate, Iminium Ion | Oxygen-bridged Azepanes |

| Rh(II) Catalyst | Intramolecular Cyclopropanation / 1-aza-Cope Rearrangement | α-Imino Rh(II)-carbenoid, cis-1-Imino-2-vinylcyclopropane | Fused Dihydroazepines |

| Gold(I) Catalyst | N-attack / Ring-opening / 6π-Electrocyclization | α-Imino gold(I) carbenoid, Azaheptatrienyl cation | Azepine Derivatives |

| Cu(OTf)₂ / PhINNs | Aziridination / Intramolecular Friedel-Crafts Cyclization | Tethered Aziridine | Tetrahydrobenzo[c]azepines |

| Palladium / Josiphos Ligand | C-H Activation / Domino Alkenylation-Heteroarylation | - | Substituted Azepanes |

Transition State Analysis for Stereoselectivity and Reactivity

Computational and experimental studies of transition states are fundamental to understanding the origins of stereoselectivity and reactivity in azepane synthesis. The high conformational flexibility of seven-membered rings makes these analyses particularly crucial.

In the alkylation of chiral seven-membered-ring enolates, which are precursors for substituted azepanes, high diastereoselectivity is observed. nih.gov This selectivity is not governed by direct steric hindrance from remote substituents but rather by torsional and steric interactions that arise as the electrophile approaches the diastereotopic π-faces of the enolate. nih.govresearchgate.net Computational studies reveal that subtle differences in the orientation of nearby ring atoms distinguish these faces, leading to significant energy differences in the transition states for the formation of diastereomeric products. researchgate.net For C4-substituted ε-lactam enolates, the transition state geometries show that the pathway leading to the major diastereomer involves less structural distortion. researchgate.net

In the gold-catalyzed asymmetric synthesis of azepine-fused cyclobutanes, density functional theory (DFT) calculations have been instrumental in explaining an unusual chirality transfer. pku.edu.cn The chirality is established during an initial cyclopropanation step. However, this chirality is lost in a subsequent C-C bond cleavage that generates a rigid, planar cyclopropylmethyl carbocation intermediate. The stereoselectivity is regenerated during the Wagner-Meerwein rearrangement because only one specific carbon of the cyclopropyl (B3062369) group can migrate, effectively transferring the initial chiral information to the final product. pku.edu.cn

DFT calculations have also clarified the switchable selectivity in gold-catalyzed annulations of ynamides with isoxazoles, which can yield either five-membered pyrroles or seven-membered azepines. rsc.org The outcome is dictated by the stability of the respective transition states. An uninterrupted π-conjugation in the α-imino gold carbene intermediate stabilizes the transition structure for 6π-electrocyclization, favoring the formation of the azepine ring. The substitution pattern on the alkene at the cyclization termini plays a critical role; flexible substituents that avoid steric hindrance in the transition state promote the 6π-electrocyclization pathway. rsc.org

The organocatalyzed domino synthesis of oxygen-bridged azepanes also relies on transition state energetics. The formation of the thermodynamically favored diastereomer is explained by significant 1,3-diaxial steric interactions in the transition state leading to the alternative, disfavored bicyclic product. rsc.org

| Reaction Type | Key Transition State Feature | Factor Controlling Selectivity | Computational Method |

| Enolate Alkylation | Torsional and steric interactions upon electrophile approach | Energy difference between diastereomeric transition states | - |

| Gold-Catalyzed Rearrangement | Planar carbocation intermediate | Regioselective migration in Wagner-Meerwein rearrangement | DFT |

| Gold-Catalyzed Annulation | Stabilization of azaheptatrienyl cation vs. pentadienyl cation | Alkene substitution pattern, π-conjugation | DFT |

| Organocatalyzed Domino Reaction | 1,3-diaxial steric interactions in bicyclic transition state | Thermodynamic stability of final product | - |

Characterization of Key Intermediates in Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions are powerful strategies for synthesizing azepanes from more readily available smaller or larger ring systems. The isolation and characterization of key intermediates in these cascades are vital for mechanistic validation.

Ring expansion of pyrrolidines to form substituted azepanes can proceed through a bicyclic azetidinium intermediate. researchgate.net This reactive species is formed and then undergoes regioselective ring-opening by a nucleophile. The regioselectivity of the attack is often directed by substituents on the ring, such as a trifluoromethyl group. researchgate.net Similarly, the ring-expansion of azetidiniums to azepanes can be achieved via the formation of ammonium (B1175870) ylide intermediates, which undergo a nih.govresearchgate.net-sigmatropic rearrangement. researchgate.net

In a different approach, biaryl-linked azepines have been identified as key intermediates in a deaminative ring contraction cascade used to synthesize polyheterocyclic aromatics. nih.gov Mechanistic probes suggest that the cascade is initiated by methylation, leading to a nih.govresearchgate.net-Stevens rearrangement. A resonance-stabilized ylide has been proposed as a crucial intermediate in this process. nih.gov

Photochemical rearrangements also provide pathways to azepines, often involving highly reactive intermediates. The dearomative photochemical rearrangement of aromatic N-ylides has been shown to produce functionalized azepines. rsc.org Another photochemical method involves the conversion of nitroarenes into singlet nitrenes using blue light. This nitrene intermediate mediates the expansion of the six-membered aromatic ring into a seven-membered azepine framework. researchgate.net

Complex rearrangement cascades starting from annulated 2-aza-hepta-2,4-dienyl-6-ynyl anions have been studied, and the reaction pathways were confirmed by the isolation of several postulated intermediates. nih.gov These transformations, which can lead to both azepine and aniline (B41778) derivatives, represent key steps in a multistep reaction cascade that was initially proposed based on quantum chemical calculations. nih.gov The isolation of these intermediates provided direct experimental evidence for the complex mechanistic proposal.

| Reaction Type | Precursor | Key Intermediate(s) | Method of Characterization |

| Pyrrolidine (B122466) Ring Expansion | Trifluoromethyl Pyrrolidines | Bicyclic Azetidinium Ion | - |

| Azetidinium Ring Expansion | 3-Methylene-azetidines | Ammonium Ylide | - |

| Deaminative Ring Contraction | Biaryl-linked Azepines | Resonance-stabilized Ylide | Mechanistic Probes |

| Photochemical Ring Expansion | Aromatic N-ylides, Nitroarenes | Nitrene | - |

| Rearrangement Cascade | Annulated Alkynyl Imines | Various stable intermediates | X-ray Diffraction, Spectroscopic Data |

Influence of Catalyst and Substrate Structure on Reaction Mechanisms

The outcome of reactions forming azepane rings is highly sensitive to the structure of both the catalyst and the substrate. Subtle changes can alter the reaction pathway, efficiency, and stereoselectivity.

The influence of substrate structure is clearly demonstrated in the reactions of seven-membered-ring enolates. The position and size of substituents on the ring dictate the conformational preferences of the enolate and its transition states, thereby controlling the diastereoselectivity of alkylation reactions. nih.govresearchgate.net Similarly, in the acid-catalyzed ring-opening of substituted aziridines, the nature of the substituent determines the reaction mechanism. Phenyl substitution, for example, can stabilize a developing carbocation to such an extent that the mechanism switches from an SN2-like pathway to an SN1 pathway, altering the regioselectivity of the nucleophilic attack. msu.edu

In catalyst-controlled reactions, the choice of ligand is often paramount. In the palladium-catalyzed domino alkenylation–heteroarylation, a screen of various Josiphos ligands was necessary to identify one that provided both high yield and high enantioselectivity. rsc.org The modularity of these ligands allows for fine-tuning of the steric and electronic environment around the metal center. rsc.org In gold-catalyzed oxidations, conventional ligands are often ineffective, and specialized P,N-bidentate ligands are required to facilitate the desired transformation, such as the dehydrative annulation to form oxazoles from α-oxo gold carbenes. nih.gov

The nature of the catalyst itself can switch reaction pathways. In gold-catalyzed annulations of ynamides, computational studies have shown that while the Au(I)-catalyst is essential, the selectivity for a seven-membered azepine over a five-membered pyrrole (B145914) is ultimately controlled by the substrate's alkene substitution pattern, which influences the stability of competing transition states for 6π-electrocyclization versus aza-Nazarov cyclization. rsc.org

Even in enzymatic reactions, the structure of the substrate or inhibitor is critical. The azepane scaffold's conformational flexibility allows it to be accommodated within the active sites of certain glycoside hydrolases. researchgate.net The potency of inhibition can be modulated by changing the N-acyl substituent on the azepane ring, demonstrating how subtle structural changes on the substrate can have a profound impact on its interaction with a biological catalyst. researchgate.net

Computational and Theoretical Studies of R Azepan 4 Ol and Azepane Systems

Conformational Analysis of the Seven-Membered Azepane Ring

The seven-membered azepane ring exhibits significant conformational flexibility, making its analysis more complex than that of smaller ring systems like piperidines. beilstein-journals.org Azepane rings can adopt a variety of low-energy conformations, including chair-like, boat-like, and twist conformations. The inherent flexibility of this seven-membered ring system leads to multiple potential low-energy conformations through processes like pseudo-rotation.

Computational modeling, often in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, has been instrumental in elucidating these conformational preferences. Theoretical calculations have established that twist-boat conformations are often the lowest energy states for azepane derivatives. The complexity of the conformational space for seven-membered rings necessitates the use of computational methods to explore the potential energy surface and identify stable conformers. smu.edu

Table 1: Common Conformations of the Azepane Ring

| Conformation | Description | Relative Stability |

| Chair | Resembles the chair conformation of cyclohexane, but is more flexible. | Generally one of the more stable conformations. |

| Twist-Chair | A distorted version of the chair conformation. | Often close in energy to the chair form. |

| Boat | Resembles the boat conformation of cyclohexane. | Typically higher in energy than chair and twist-chair forms. |

| Twist-Boat | A distorted version of the boat conformation. | Can be a low-energy conformation, depending on substitution. |

Stereoelectronic Effects in Chiral Azepan-4-ol (B112581) Derivatives

Stereoelectronic effects, which involve the interaction of electron orbitals due to specific geometric arrangements of atoms, play a crucial role in the chemistry of chiral azepan-4-ol derivatives. These effects can influence conformational preferences, reactivity, and the stereochemical outcome of reactions.

In substituted azepanes, the interplay between various stereoelectronic interactions can be complex. For example, in fluorinated azepane derivatives, a gauche alignment between a C-F bond and the ring nitrogen can be a stabilizing interaction. beilstein-journals.org However, this preference may compete with other conformational drivers, such as the tendency for bulky substituents to occupy pseudoequatorial positions. beilstein-journals.org The presence of a hydroxyl group, as in (R)-azepan-4-ol, introduces the possibility of intramolecular hydrogen bonding, which can further influence the conformational equilibrium. The relative orientation of the hydroxyl group and the nitrogen lone pair can lead to specific stabilizing or destabilizing interactions.

Density Functional Theory (DFT) and Ab Initio Calculations for Reaction Energetics

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the energetics of chemical reactions involving this compound and related systems. These methods allow for the calculation of key thermodynamic and kinetic parameters, providing insights into reaction mechanisms and feasibility. researchgate.netrsc.org

Reaction Enthalpies: DFT and ab initio calculations can be used to determine the change in enthalpy (ΔH) for a given reaction. This is crucial for understanding whether a reaction is exothermic or endothermic. For instance, calculations can predict the N-N bond scission and HONO elimination reaction enthalpies in related nitramine systems. utah.edu

Activation Energies: By locating the transition state structure for a reaction, these methods can calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. This information is vital for predicting reaction rates. For example, the activation energy for the ring-opening of a γ-pyrone ring has been shown to be the rate-determining step in the gas phase. rsc.org

Reaction Pathways: Computational studies can map out the entire reaction coordinate, identifying intermediates and transition states. This allows for a detailed understanding of the reaction mechanism. For complex reactions, multiple pathways may exist, and calculations can help determine the most favorable route. rsc.org

The choice of computational method and basis set is critical for obtaining accurate results. utah.eduresearchgate.net Methods like B3LYP and M06-2X are commonly used DFT functionals, while ab initio methods like MP2 and QCISD provide higher levels of theory. rsc.orgutah.edu The inclusion of solvent effects, often through continuum models like PCM, is also important for reactions occurring in solution. rsc.org

Table 2: Representative Applications of DFT and Ab Initio Calculations

| Application | Description | Example |

| Mechanism Elucidation | Determining the step-by-step process of a chemical reaction. | Investigating the mechanism of the degradation of 4H-1-benzopyran-4-one in alkaline media. rsc.org |

| Thermochemical Analysis | Calculating thermodynamic properties like enthalpy and free energy. | Predicting bond dissociation enthalpies and proton affinities of aromatic compounds. researchgate.net |

| Kinetic Predictions | Estimating reaction rates by calculating activation energies. | Determining the transition state energy for HONO elimination in dimethylnitramine. utah.edu |

Modeling of Substrate-Catalyst Interactions in Asymmetric Processes

Computational modeling is an indispensable tool for understanding and predicting the outcomes of asymmetric catalytic processes involving chiral substrates like this compound. These models provide insights into the three-dimensional interactions between the substrate and the catalyst that govern the stereoselectivity of the reaction.

In asymmetric hydrogenation, for example, docking studies and molecular dynamics simulations can be used to model the binding of the substrate to the chiral catalyst. nih.gov These models can help to explain the observed enantioselectivity by identifying the key non-covalent interactions, such as hydrogen bonds, steric repulsion, and π-stacking, that differentiate the energies of the diastereomeric transition states. acs.org

For instance, in the asymmetric transfer hydrogenation of ketones, computational models can reveal the crucial interactions in the transition state that lead to the preferential formation of one enantiomer. acs.org DFT calculations can be employed to determine the energies of the competing transition states, providing a quantitative prediction of the enantiomeric excess (ee). researchgate.net

These computational approaches are not only used to rationalize experimental results but also to guide the design of new and more effective chiral catalysts and ligands. nih.gov By understanding the specific structural features of the substrate and catalyst that control stereoselectivity, it is possible to rationally modify the catalyst to improve its performance.

Future Research Directions in R Azepan 4 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes for Chiral Azepanols

The synthesis of the azepane core has traditionally relied on methods such as ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences. researchgate.net However, the demand for enantiomerically pure azepanols necessitates the development of more advanced and sustainable synthetic routes. Current research is exploring novel strategies that offer high yields, excellent stereocontrol, and improved environmental compatibility.

One promising approach involves the stereoselective synthesis of heavily hydroxylated azepane iminosugars through an osmium-catalyzed tethered aminohydroxylation. nih.govacs.org This method establishes a new carbon-nitrogen bond with complete regio- and stereocontrol, leading to the desired azepane structure after intramolecular reductive amination. nih.govacs.org Another innovative strategy is the enantioselective synthesis of [b]-annulated azepane scaffolds. chemistryviews.org This method utilizes a sequence of palladium-catalyzed asymmetric allylic alkylation, ruthenium-catalyzed cross-metathesis with acrylonitrile, and subsequent hydrogenation and reductive amination to construct the chiral azepane ring system stereoselectively. chemistryviews.org These methods represent a significant step forward in accessing optically active azepane derivatives from readily available starting materials. chemistryviews.orgrsc.org

Future work in this area will likely focus on expanding the substrate scope of these novel reactions and developing catalytic systems that use more abundant and less toxic metals, aligning with the principles of green chemistry. The development of one-pot procedures that minimize waste and purification steps is also a key objective.

| Synthetic Strategy | Key Reactions | Advantages | Reference |

| Tethered Aminohydroxylation | Osmium-catalyzed aminohydroxylation, Intramolecular reductive amination | Complete regio- and stereocontrol for C-N bond formation | nih.govacs.org |

| Annulated Azepane Synthesis | Pd-catalyzed asymmetric allylic alkylation, Ru-catalyzed cross-metathesis, Hydrogenation, Reductive amination | Straightforward synthesis of optically active fused azepane scaffolds | chemistryviews.org |

| Hetero-[5+2] Cycloaddition | Intermolecular reaction between oxidopyrylium ylides and cyclic imines | Excellent control of regio- and stereoselectivity, quick access to highly substituted azepanes | researchgate.net |

Exploration of Emerging Stereocontrol Strategies for Azepane Ring Systems

Achieving precise control over the stereochemistry of the azepane ring is a central challenge in its synthesis. Researchers are actively exploring new catalytic and strategic approaches to address this, moving beyond classical resolution methods.

A significant emerging strategy is the use of organocatalysis in domino reactions to construct the azepane framework. rsc.orgresearchgate.net One such approach employs a "temporary-bridge" strategy, where an organocatalyzed domino reaction between α-ketoamides and 1,3-bis-electrophilic enals assembles three new chemical bonds and creates up to four stereogenic centers with very high stereoselectivity. rsc.org The resulting oxygen-bridged azepanes can then be selectively converted into optically active azepanols and other derivatives. rsc.orgresearchgate.net This method is a rare example of an organocatalyzed route to optically active seven-membered nitrogen-containing rings. rsc.org

Another area of intense research is the application of stereospecific cross-coupling reactions. nih.gov While initially demonstrated on smaller ring systems like azetidines and pyrrolidines, the strategy of using enantioenriched α-stannylated amine derivatives in palladium-catalyzed cross-coupling reactions holds significant promise for azepanes. nih.gov This approach allows for the predictable formation of carbon-carbon bonds with high stereofidelity, enabling the rapid generation of stereochemically defined nitrogen-containing centers. nih.gov The extension of these stereospecific cross-coupling methods to azepane nucleophiles is a logical and anticipated future development. nih.gov

| Stereocontrol Strategy | Methodology | Key Outcome | Reference |

| Temporary-Bridge Strategy | Organocatalyzed domino annulation of α-ketoamides and enals | Formation of up to four stereogenic centers with high stereoselectivity | rsc.orgresearchgate.net |

| Tethered Aminohydroxylation | Osmium-catalyzed reaction on allylic alcohols derived from sugars | Complete regio- and stereocontrol of new C-N bond | nih.govacs.org |

| Stereospecific Cross-Coupling | Pd-catalyzed arylation and acylation of enantioenriched α-stannylated amines | High stereofidelity in C-C bond formation at the α-position to nitrogen | nih.gov |

Diversification of Azepane Scaffolds via Functionalization of (R)-Azepan-4-ol

This compound is not only a target molecule but also a versatile synthon for creating a diverse range of more complex structures. The hydroxyl group and the secondary amine provide two convenient handles for further chemical modification, allowing for the diversification of the azepane scaffold.

Late-stage oxidation of the azepane ring system is one effective method for diversification. For instance, the oxidation of tetrahydroazepines, which can be derived from azepanols, provides access to densely functionalized oxo-azepines. researchgate.net This approach allows for the introduction of new functionality and the modulation of the scaffold's properties. researchgate.net Similarly, the amino and ester groups present in some synthetically derived annulated azepanes offer two distinct points for further modification, which has been explored through the preparation of several derivatives. chemistryviews.org

The functionalized azepane core can be incorporated into larger molecules with potential biological activity. Research has shown the synthesis of boronic acid derivatives that include an azepane moiety, created through standard amidation coupling procedures. mdpi.com Furthermore, the cycloadducts from hetero-[5+2] cycloaddition reactions can be readily transformed into the core skeletons of bioactive natural products or functionalized to yield α,α-disubstituted amino acids. researchgate.net These examples highlight the potential for using this compound as a starting point for generating libraries of novel compounds for drug discovery and chemical biology. nih.gov

Integration of Multicomponent and Cascade Reactions for Enhanced Synthetic Efficiency

The organocatalyzed synthesis of bridged azepanes is an excellent example of a domino process, where multiple bonds and stereocenters are formed in a single, highly stereoselective operation. rsc.org The concept of cascade reactions is also being applied to the synthesis of fused heterocyclic systems containing the azepane ring. For example, a multi-step cascade protocol has been used to efficiently synthesize fused imidazolo-thiazoles. nih.gov

While many MCRs are established for other heterocycles, their application to azepane synthesis is an area of growing interest. researchgate.net For example, a one-pot multicomponent reaction of aromatic amines, dimethyl/diethyl acetylene (B1199291) dicarboxylate, and 2,5-dimethoxytetrahydrofuran (B146720) has been reported for the synthesis of N-substituted azepines. researchgate.net The development of new MCRs and cascade reactions specifically designed for the construction and functionalization of the this compound scaffold is a key future direction. Integrating biocatalysts into these reactions, creating enzyme-initiated multicomponent cascades, could further enhance selectivity and environmental friendliness. researchgate.net

Q & A

How can enantioselective synthesis of (R)-Azepan-4-ol be optimized to achieve high enantiomeric excess (ee)?

Basic Research Focus : Establishing reproducible synthesis protocols.

Methodological Answer :

-

Catalyst Selection : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) under varying solvent systems (e.g., THF, DCM) and temperatures .

-

Reaction Monitoring : Use chiral HPLC or polarimetry to track enantiomeric ratios during kinetic resolution.

-

Data Table :

Catalyst Solvent Temp (°C) ee (%) Yield (%) L-Proline EtOH 25 78 65 BINAP Toluene 80 92 58

Advanced Consideration : Apply computational modeling (DFT) to predict transition-state geometries and optimize catalyst-substrate interactions .

What spectroscopic techniques are most reliable for confirming the stereochemical purity of this compound?

Basic Research Focus : Structural validation.

Methodological Answer :

- NMR : Compare H and C NMR shifts with enantiomerically pure standards; analyze splitting patterns for diastereotopic protons .

- Chiral Analysis : Use circular dichroism (CD) or vibrational circular dichroism (VCD) to distinguish enantiomers .

Advanced Consideration : Combine X-ray crystallography with solid-state NMR to resolve ambiguities in solution-phase data .

How do contradictory reports on the biological activity of this compound arise, and how can they be resolved?

Advanced Research Focus : Data discrepancy analysis.

Methodological Answer :

-

Systematic Review : Conduct meta-analysis of published IC values across cell lines (e.g., HEK293 vs. HepG2) to identify assay-specific variability .

-

Experimental Replication : Standardize assay conditions (e.g., pH, serum concentration) and validate purity of test compounds via LC-MS .

Data Table :Study Cell Line IC (µM) Purity (%) A HEK293 12.5 98 B HepG2 45.0 85

What strategies mitigate racemization during derivatization of this compound for prodrug development?

Advanced Research Focus : Stability under synthetic conditions.

Methodological Answer :

- Low-Temperature Reactions : Perform acylations at -20°C to minimize thermal racemization .

- Protecting Groups : Use sterically hindered groups (e.g., Boc) to shield the stereocenter .

- Kinetic Analysis : Monitor racemization rates via time-resolved CD spectroscopy .

How can this compound’s pharmacokinetic properties be modeled computationally?

Advanced Research Focus : Predictive modeling.

Methodological Answer :

- ADME Prediction : Use tools like SwissADME to estimate logP, solubility, and BBB permeability .

- MD Simulations : Simulate binding interactions with cytochrome P450 isoforms to predict metabolic pathways .

What are the best practices for ensuring reproducibility in this compound-based in vivo studies?

Basic Research Focus : Experimental design.

Methodological Answer :

-

Dose Standardization : Calibrate dosing regimens using LC-MS quantification of plasma levels .

-

Blinding : Implement double-blind protocols to reduce observer bias in behavioral assays .

Data Table :Parameter Control Group Treated Group p-value AUC 120 ± 15 85 ± 10 <0.01

How should researchers address conflicting data on this compound’s neuroprotective vs. neurotoxic effects?

Advanced Research Focus : Mechanistic reconciliation.

Methodological Answer :

- Dose-Response Curves : Test a wide concentration range (nM to mM) to identify therapeutic windows .

- Pathway Analysis : Use RNA-seq to compare gene expression profiles at subtoxic vs. therapeutic doses .

What ethical considerations apply when sharing this compound research data containing proprietary synthesis methods?

Basic Research Focus : Data transparency.

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.